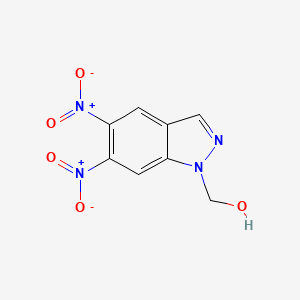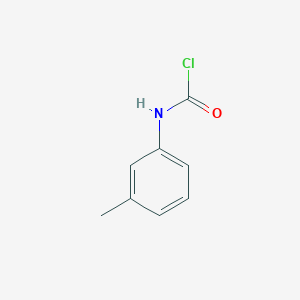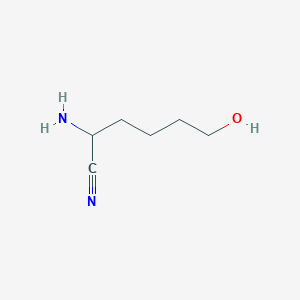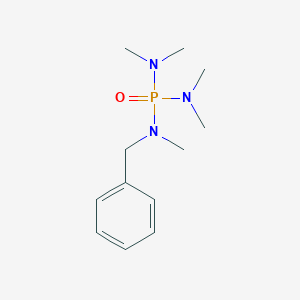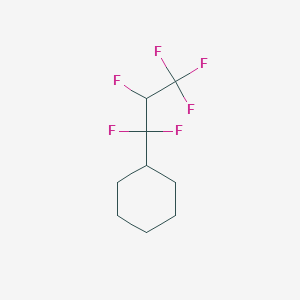
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- is a fluorinated cycloalkane with the molecular formula C9H12F6. This compound is characterized by the presence of a hexafluoropropyl group attached to a cyclohexane ring. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability, chemical inertness, and low surface energy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- typically involves the reaction of cyclohexane with hexafluoropropylene under specific conditions. One common method is the free radical addition of hexafluoropropylene to cyclohexane in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where cyclohexane and hexafluoropropylene are fed into the reactor along with the radical initiator. The reaction mixture is then subjected to high temperatures and pressures to facilitate the addition reaction. The product is subsequently purified through distillation or other separation techniques to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alkanes or alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used to substitute the fluorine atoms.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis due to its unique properties.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: The fluorinated group can influence the compound’s binding affinity and specificity towards its targets, affecting biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A non-fluorinated analogue with different chemical properties.
Hexafluoropropylene: A fluorinated compound used in the synthesis of various fluorinated derivatives.
Fluorocyclohexane: A compound with fewer fluorine atoms compared to cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)-.
Uniqueness
Cyclohexane, (1,1,2,3,3,3-hexafluoropropyl)- is unique due to its high degree of fluorination, which imparts exceptional thermal stability, chemical inertness, and low surface energy. These properties make it valuable in applications where such characteristics are essential .
Propiedades
Número CAS |
53005-30-4 |
|---|---|
Fórmula molecular |
C9H12F6 |
Peso molecular |
234.18 g/mol |
Nombre IUPAC |
1,1,2,3,3,3-hexafluoropropylcyclohexane |
InChI |
InChI=1S/C9H12F6/c10-7(9(13,14)15)8(11,12)6-4-2-1-3-5-6/h6-7H,1-5H2 |
Clave InChI |
MOSJEQUZIYTEME-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C(C(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


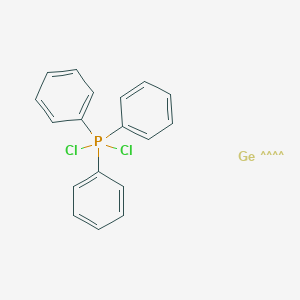

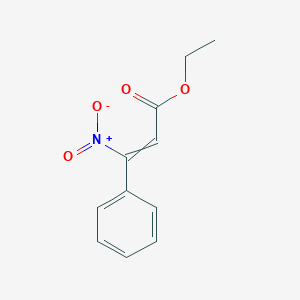
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
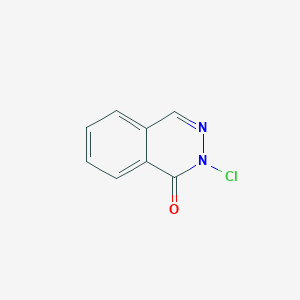
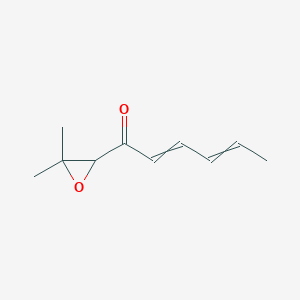
![2,4,7,9-Tetraphenyl-1,6-dithia-3,8-diazaspiro[4.4]nonane](/img/structure/B14656232.png)
![1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one](/img/structure/B14656242.png)
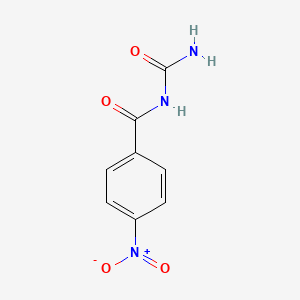
![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
